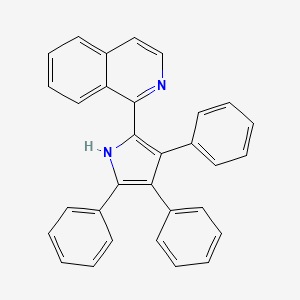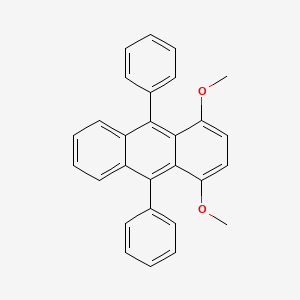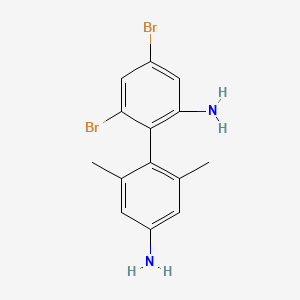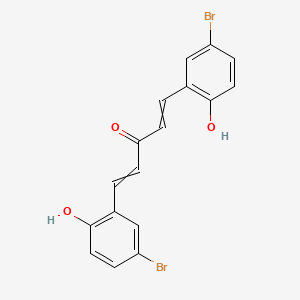
1-(3,4,5-Triphenyl-1h-pyrrol-2-yl)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4,5-Triphenyl-1H-pyrrol-2-yl)isoquinoline is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with three phenyl groups and an isoquinoline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,5-Triphenyl-1H-pyrrol-2-yl)isoquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,4,5-triphenylpyrrole with isoquinoline derivatives in the presence of a catalyst can yield the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4,5-Triphenyl-1H-pyrrol-2-yl)isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced isoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst
Major Products: The major products formed from these reactions include oxidized quinoline derivatives, reduced isoquinoline derivatives, and various substituted phenyl derivatives .
Scientific Research Applications
1-(3,4,5-Triphenyl-1H-pyrrol-2-yl)isoquinoline has several scientific research applications:
Mechanism of Action
The mechanism by which 1-(3,4,5-Triphenyl-1H-pyrrol-2-yl)isoquinoline exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its isoquinoline and pyrrole moieties. These interactions can modulate biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole: This compound shares a similar triphenyl substitution pattern but differs in its core structure, which is a pyrazole ring
1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazole: Another similar compound with a triazole ring instead of a pyrrole ring.
Uniqueness: 1-(3,4,5-Triphenyl-1H-pyrrol-2-yl)isoquinoline is unique due to its combination of a pyrrole ring with an isoquinoline moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets that are not possible with other similar compounds .
Properties
CAS No. |
10425-52-2 |
|---|---|
Molecular Formula |
C31H22N2 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
1-(3,4,5-triphenyl-1H-pyrrol-2-yl)isoquinoline |
InChI |
InChI=1S/C31H22N2/c1-4-13-23(14-5-1)27-28(24-15-6-2-7-16-24)31(33-29(27)25-17-8-3-9-18-25)30-26-19-11-10-12-22(26)20-21-32-30/h1-21,33H |
InChI Key |
VGJFVAPAEXMESO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=C2C3=CC=CC=C3)C4=NC=CC5=CC=CC=C54)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Propoxycarbonyl)amino]ethyl benzenesulfonate](/img/structure/B14736951.png)

![1-[1-(4-Methoxyphenyl)ethylideneamino]-3-(2-methylpropyl)thiourea](/img/structure/B14736961.png)


![[(e)-Naphthalen-2-yldiazenyl]propanedinitrile](/img/structure/B14736984.png)




![2-[[2-Hydroxy-3-[(2-hydroxy-3,5-dimethyl-phenyl)methyl]phenyl]methyl]-4,6-dimethyl-phenol](/img/structure/B14737021.png)

![(2E)-2-[(4-Methylphenyl)imino]-1-phenylethan-1-one](/img/structure/B14737030.png)
